2,3,6,7,10,11-Hexabromotriphenylene
Overview
Description
2,3,6,7,10,11-Hexabromotriphenylene serves as a versatile precursor for the synthesis of various triphenylene derivatives. These derivatives are of significant interest due to their potential applications in supramolecular chemistry and the development of covalent organic frameworks . The hexabromotriphenylene core allows for functionalization through various chemical reactions, leading to compounds with diverse physical and chemical properties.
Synthesis Analysis
The synthesis of hexabromotriphenylene derivatives has been achieved through different methods. One approach involves the palladium-catalyzed Hagihara-Sonogashira cross-coupling reactions, which yield hexa-alkynyl substituted triphenylene derivatives . Another method includes the silylation of hexabromotriphenylene with chlorodimethylsilane and magnesium to produce hexakis(dimethylsilyl)triphenylene . Additionally, hexamethoxy-triphenylene has been synthesized from dimethoxybenzene using FeCl3 as a catalyst under optimized conditions .
Molecular Structure Analysis
The molecular structure of hexabromotriphenylene derivatives can vary significantly depending on the substituents attached to the core. For instance, hexabenzotriphenylene, a related compound, exhibits a strongly twisted, D3-symmetric molecular propeller shape, which contrasts with other highly substituted triphenylenes that adopt C2-symmetric conformations . The introduction of different substituents can influence the electronic nature and mesomorphic phase of these disk-shaped molecules .
Chemical Reactions Analysis
Chemical reactions involving hexabromotriphenylene are pivotal in modifying its properties. For example, the electrosynthesis of hexadecahexoxytriphenylene through electrochemical oxidation demonstrates the potential to create new structures with unique properties . The reactivity of the hexabromotriphenylene core allows for the introduction of various functional groups, which can lead to significant changes in the photophysical and electrochemical properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexabromotriphenylene derivatives are closely related to their molecular structure. The photophysical and electrochemical properties of these compounds have been extensively studied, revealing that the nature of the substituents can greatly affect their behavior . For instance, the mesomorphic properties of extended triphenylenes have been investigated, showing that the presence of different alkoxy substituents can induce columnar mesophases at various temperature ranges . The self-assembly behavior of these compounds has also been explored, with some forming highly ordered monolayers on graphite substrates .
Scientific Research Applications
Optical and Electronic Properties Modification
2,3,6,7,10,11-Hexabromotriphenylene (HBTP) serves as a precursor for derivatives with altered optical and electronic properties. For instance, through silylation, a derivative exhibiting modified absorption and emission spectra was synthesized, indicating potential applications in organic electronics and photonics (Kyushin et al., 2003).
Dissociative Electron Attachment Studies
HBTP's behavior under dissociative electron attachment (DEA) has been examined, revealing insights into its electronic structure and stability. This study is relevant for understanding the electron-induced reactions of brominated organic compounds, with implications for materials science and molecular electronics (Goryunkov et al., 2020).
Semiconducting Metal-Organic Frameworks
HBTP is also a key building block in the synthesis of semiconducting metal-organic frameworks (MOFs), such as those involving hexaiminotriphenylene. These materials exhibit high electrical conductivity and are promising for applications in sensors, conductive films, and other electronic devices (Sheberla et al., 2014).
Understanding Mesophase Behavior
Research into the oxysubstituted derivatives of triphenylene, including those related to HBTP, provides critical insights into the formation and stability of columnar discotic mesophases. Such studies are essential for the development of liquid crystal displays and other optoelectronic devices (Andresen et al., 2000).
Self-Assembly and Molecular Engineering
HBTP derivatives have been explored for their self-assembly and molecular engineering capabilities, contributing to the development of highly ordered materials for nanotechnology and materials science applications. These studies include the synthesis of extended triphenylene systems showing mesomorphic properties and potential for creating structured materials at the nanoscale (Yatabe et al., 2000).
Advanced Material Synthesis
Further research into HBTP and its derivatives focuses on the synthesis of materials with specialized properties, such as high thermal conductivity or specific mesophase behaviors, opening up applications in thermal management and advanced displays (Kang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2,3,6,7,10,11-hexabromotriphenylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6Br6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHQUXLCQLQNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454505 | |
Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7,10,11-Hexabromotriphenylene | |
CAS RN |
82632-80-2 | |
Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7,10,11-Hexabromotriphenylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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